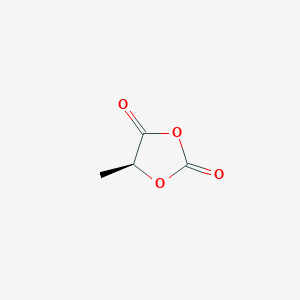
6-Vinyltetrahydro-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Vinyltetrahydro-2H-pyran-2-one is a versatile compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications. This compound is a lactone, which is a cyclic ester, and it is derived from carbon dioxide and butadiene. The presence of a vinyl group and a tetrahydropyran ring in its structure makes it highly functional and suitable for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Vinyltetrahydro-2H-pyran-2-one is synthesized via the telomerization of butadiene with carbon dioxide. This process is catalyzed by palladium, and it involves the formation of a lactone intermediate. The reaction conditions typically include the use of a palladium catalyst, a suitable ligand, and a solvent such as tetrahydrofuran. The reaction is carried out under mild conditions, with temperatures ranging from 25 to 50 degrees Celsius and pressures of 1 to 5 atmospheres .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes. The use of carbon dioxide as a feedstock makes this process environmentally friendly and sustainable. The reaction is optimized to achieve high yields and purity of the product, and the use of advanced separation techniques ensures the removal of any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
6-Vinyltetrahydro-2H-pyran-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring to a diol or other reduced forms.
Substitution: The vinyl group in the compound can undergo substitution reactions with various nucleophiles.
Polymerization: The compound can participate in radical and ring-opening polymerizations to form polymers with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product, but they generally involve mild temperatures and pressures .
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, diols, substituted lactones, and various polymers. These products have diverse applications in different fields .
Wissenschaftliche Forschungsanwendungen
6-Vinyltetrahydro-2H-pyran-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polymers with high carbon dioxide content
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form biodegradable polymers.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals and medical devices.
Industry: The compound is used in the production of environmentally friendly plastics and other materials.
Wirkmechanismus
The mechanism of action of 6-vinyltetrahydro-2H-pyran-2-one involves its ability to undergo various chemical reactions due to the presence of the vinyl group and the lactone ring. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes. For example, in polymerization reactions, the vinyl group participates in radical or ring-opening polymerizations, leading to the formation of polymers with unique properties .
Vergleich Mit ähnlichen Verbindungen
6-Vinyltetrahydro-2H-pyran-2-one can be compared with other similar compounds such as:
3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one: This compound has an additional ethyl group, which affects its reactivity and the properties of the resulting polymers.
δ-Valerolactone: This compound lacks the vinyl group, making it less reactive in certain polymerization reactions.
ε-Caprolactone: This compound has a different ring size and lacks the vinyl group, leading to different polymerization behavior and properties.
The uniqueness of this compound lies in its combination of the vinyl group and the lactone ring, which provides a high degree of functionality and versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
41980-00-1 |
|---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
6-ethenyloxan-2-one |
InChI |
InChI=1S/C7H10O2/c1-2-6-4-3-5-7(8)9-6/h2,6H,1,3-5H2 |
InChI-Schlüssel |
OMNMDLYYHJQRAI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CCCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



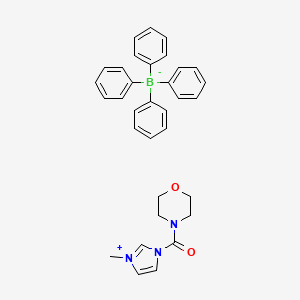
![6-Nitrobenzo[d]isoxazole-3-carbonitrile](/img/structure/B11770802.png)
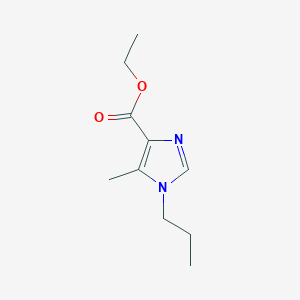
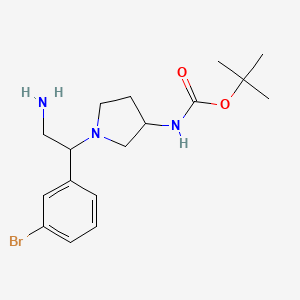


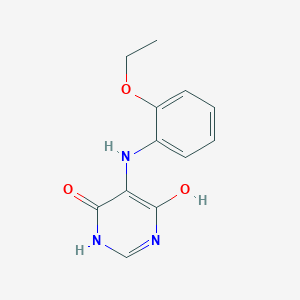
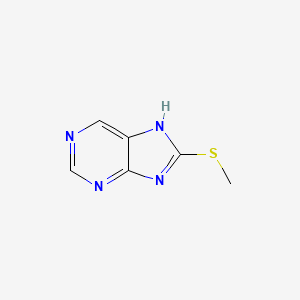
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B11770846.png)
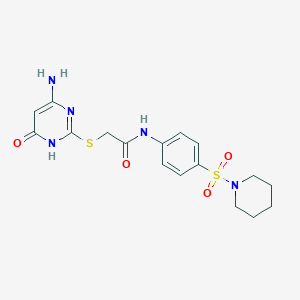
![7-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B11770852.png)
